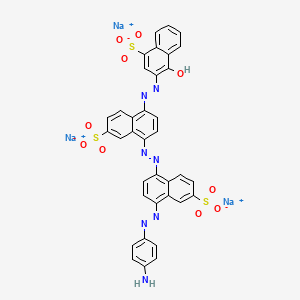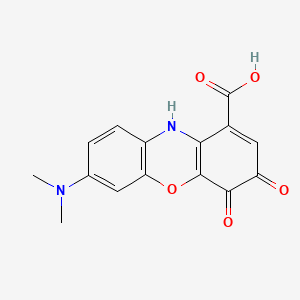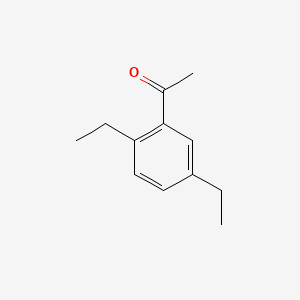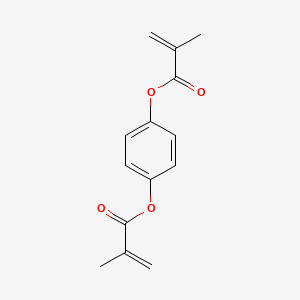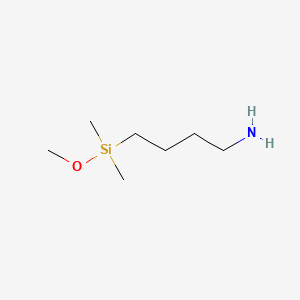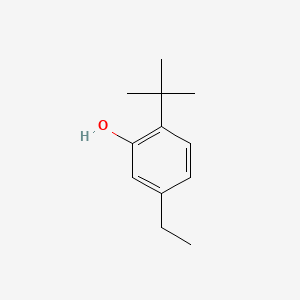
Cinnamaldehyde dimethyl acetal
概要
説明
Cinnamaldehyde dimethyl acetal, also known as (3,3-dimethoxypropen-1-yl)benzene, is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is derived from cinnamaldehyde, a major component of cinnamon essential oil, and is characterized by its pleasant aroma and yellowish color .
科学的研究の応用
Cinnamaldehyde dimethyl acetal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for aldehydes.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and stability.
作用機序
As an acetal, Cinnamaldehyde dimethyl acetal exhibits interesting chemical properties. It is not reactive in neutral to strongly basic environments . If the carbonyl functional group is converted to an acetal, powerful reagents have no effect; thus, acetals are excellent protective groups, when irreversible addition reactions must be prevented .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
Cinnamaldehyde dimethyl acetal is typically synthesized through the acetalization of cinnamaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds smoothly with trace amounts of conventional acids, such as hydrochloric acid, at ambient temperature . The reaction can be scaled up for industrial production, where the reaction mixture is heated to 80-120°C for about 4 hours, followed by washing and fractionation to obtain the pure product .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of a cyclohexane water-carrying agent and nitrogen to displace vacuum. Methanol and a catalyst are added, and the reaction is maintained at 80-120°C. After the reaction, the product is washed, layered by standing, and the upper oil layer is transferred to a fractionation kettle. Methanol is recycled, and the crude product is obtained under reduced pressure .
化学反応の分析
Types of Reactions
Cinnamaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it back to cinnamaldehyde or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Cinnamic acid and its derivatives.
Reduction: Cinnamaldehyde and related alcohols.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Cinnamaldehyde: The parent compound, known for its strong aroma and biological activities.
Cinnamic acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals.
Cinnamyl alcohol: A reduction product of cinnamaldehyde, used in perfumery and flavoring.
Uniqueness
Cinnamaldehyde dimethyl acetal is unique due to its stability and versatility as a protecting group in organic synthesis. Unlike cinnamaldehyde, it is less reactive and more stable under various conditions, making it suitable for long-term storage and use in complex synthetic routes .
特性
IUPAC Name |
[(E)-3,3-dimethoxyprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAOABFNWSOOLU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C=C/C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4364-06-1, 63511-93-3 | |
| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamaldehyde dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3,3-dimethoxypropen-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMALDEHYDE DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


